1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol
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Overview
Description
1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, a pyridine ring, and a piperidinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Piperidinol Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidinol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro-oxadiazole compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific receptors or enzymes.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
The uniqueness of 1-[5-[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol lies in its combination of functional groups, which can impart specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-17-7-4-14(5-8-17)11-18-22-20(27-23-18)15-6-9-19(21-12-15)24-10-2-3-16(25)13-24/h4-9,12,16,25H,2-3,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWODUSQICODFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)N4CCCC(C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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